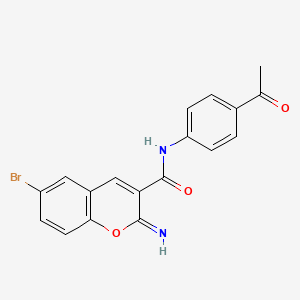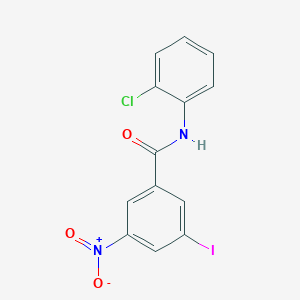
N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide exerts its effects by targeting the enzyme histone deacetylase 6 (HDAC6), which plays a role in various cellular processes such as cell motility, protein degradation, and stress response. This compound inhibits HDAC6 activity, leading to increased acetylation of proteins involved in these processes. This, in turn, leads to the observed anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit HDAC6 activity, induce apoptosis in cancer cells, and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide in lab experiments is its specificity for HDAC6, which allows for targeted inhibition of this enzyme. Additionally, its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials. Other potential applications include its use in treating neurodegenerative diseases and as an anti-inflammatory agent. Further research is also needed to optimize its synthesis method and improve its solubility for use in lab experiments.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its specificity for HDAC6, anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further study. However, more research is needed to determine its efficacy and safety in human clinical trials and to optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-6-bromo-2-imino-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-6-bromo-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-10(22)11-2-5-14(6-3-11)21-18(23)15-9-12-8-13(19)4-7-16(12)24-17(15)20/h2-9,20H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFUYLYLHTZAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B4732086.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4732092.png)
![2-(4-bromophenyl)-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4732097.png)
![3-(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B4732105.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]hexanamide](/img/structure/B4732130.png)
![4-[(6,7-dimethoxy-4-quinazolinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4732140.png)
![2-ethoxy-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4732146.png)
![N-(2,3-dichlorophenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B4732155.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732173.png)
![4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4732175.png)
![ethyl 2-{[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![1-isopropyl-5-oxo-N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4732190.png)
